![molecular formula C15H14N4OS B2919435 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1172307-70-8](/img/structure/B2919435.png)
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide
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Description
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide, commonly known as PTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds related to "2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide" have been synthesized for their potential insecticidal and antimicrobial properties. For instance, new heterocycles incorporating thiadiazole moieties have shown insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, compounds with thiazolidin-2-ylidene and thiazolo[3,2-a]pyridine derivatives have been explored for their synthesis and potential applications (Obydennov et al., 2017).
Antimicrobial and Antiproliferative Activities
The antimicrobial activity of new heterocycles incorporating antipyrine moiety has been investigated, with some compounds displaying promising results against various pathogens (Bondock et al., 2008). Additionally, certain acetamide, isoxazolidine, and isoxazoline derivatives have been evaluated as corrosion inhibitors, showing potential in protecting materials from degradation (Yıldırım & Cetin, 2008).
Metabolic Stability Improvements
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with improved metabolic stability, demonstrating the significance of chemical modifications in enhancing drug-like properties (Stec et al., 2011).
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14(17-10-12-5-1-2-6-16-12)9-13-11-21-15(18-13)19-7-3-4-8-19/h1-8,11H,9-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMJSJDNUIRLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide |
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